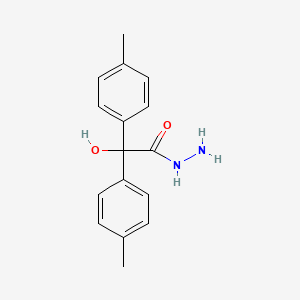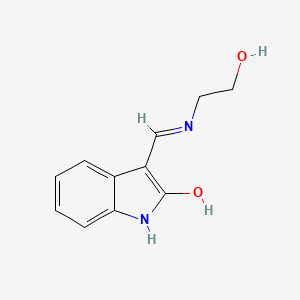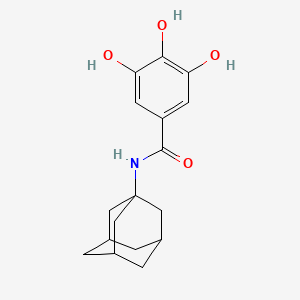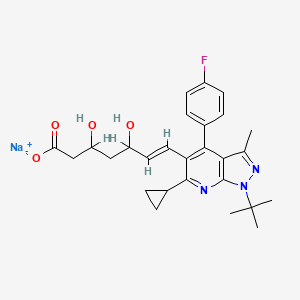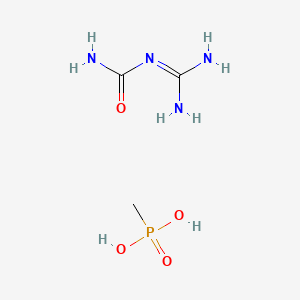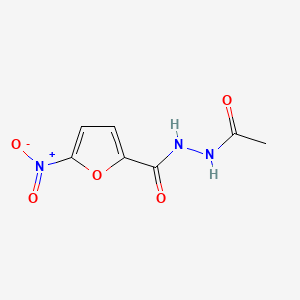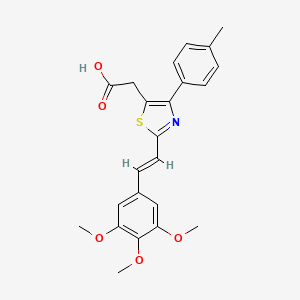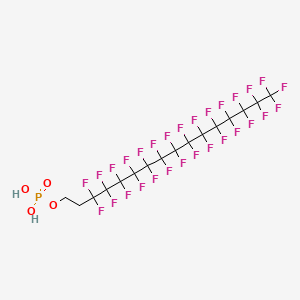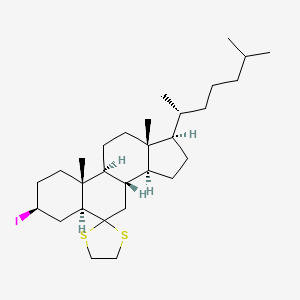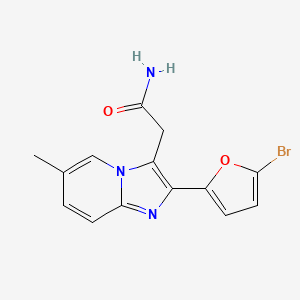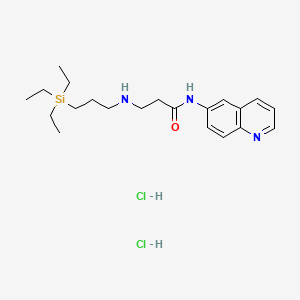
Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its specific interactions and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride typically involves multiple steps, starting with the preparation of the quinoline derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of automated systems and continuous monitoring ensures consistency and efficiency in the production process.
化学反应分析
Types of Reactions
Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with different functional groups, while substitution reactions can introduce new substituents to the propanamide structure.
科学研究应用
Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride is widely used in scientific research due to its versatility and reactivity. It is employed in:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: For studying enzyme interactions and cellular processes.
Medicine: In the development of pharmaceuticals and therapeutic agents.
Industry: As an intermediate in the production of various chemical products.
作用机制
The mechanism of action of Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds include other quinoline derivatives and propanamide analogs. These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
What sets Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride apart is its unique combination of the quinoline and propanamide moieties, along with the triethylsilyl group. This unique structure imparts specific properties and reactivity, making it valuable for various scientific and industrial applications.
属性
CAS 编号 |
121221-05-4 |
|---|---|
分子式 |
C21H35Cl2N3OSi |
分子量 |
444.5 g/mol |
IUPAC 名称 |
N-quinolin-6-yl-3-(3-triethylsilylpropylamino)propanamide;dihydrochloride |
InChI |
InChI=1S/C21H33N3OSi.2ClH/c1-4-26(5-2,6-3)16-8-13-22-15-12-21(25)24-19-10-11-20-18(17-19)9-7-14-23-20;;/h7,9-11,14,17,22H,4-6,8,12-13,15-16H2,1-3H3,(H,24,25);2*1H |
InChI 键 |
OCRJDPKQPVNSST-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)CCCNCCC(=O)NC1=CC2=C(C=C1)N=CC=C2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



